8,5'-Cyclo-damp - 100217-00-3

8,5'-Cyclo-damp

Catalog Number: EVT-1170373
CAS Number: 100217-00-3
Molecular Formula: C10H12N5O6P
Molecular Weight: 329.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis
The synthesis of 8,5'-cyclo-damp can be achieved through several methods:

  1. Chemical Synthesis: This involves the direct reaction of nucleosides with oxidizing agents. For instance, using reactive oxygen species in controlled environments can lead to the formation of the cyclopurine structures. The yield and purity depend on the conditions such as temperature, pH, and reaction time.
  2. Biological Synthesis: Enzymatic pathways in organisms like Escherichia coli can also produce these compounds. Specific strains can be engineered to overexpress enzymes that facilitate the conversion of standard nucleosides into their cyclized forms under oxidative stress conditions .
  3. Solid-phase Synthesis: This method allows for automated synthesis using phosphoramidite chemistry. The process involves multiple coupling reactions where nucleoside derivatives are attached to a solid support, followed by oxidation steps to form cyclized products .
Molecular Structure Analysis

Molecular Structure
The molecular structure of 8,5'-cyclo-damp features a unique bicyclic structure formed by the fusion of the purine base with the sugar moiety at the 8 and 5' positions. This cyclization alters the typical conformation of nucleosides:

  • Chemical Formula: C10H12N4O4
  • Molecular Weight: Approximately 252.23 g/mol
  • Key Features: The structure includes a damaged base (purine) and a modified sugar (deoxyribose), which significantly impacts its interaction with DNA polymerases during replication.

The presence of the cyclopurine structure introduces steric hindrance that affects base pairing and replication fidelity .

Chemical Reactions Analysis

Reactions Involving 8,5'-Cyclo-damp
8,5'-Cyclo-damp participates in various chemical reactions:

  1. Translesion Synthesis: DNA polymerases can bypass these lesions during replication, although this often leads to mutations due to misincorporation opposite the damaged site .
  2. Repair Mechanisms: Cellular repair systems may recognize these lesions and attempt to excise or replace them through nucleotide excision repair or base excision repair pathways.
  3. Oxidative Reactions: The compound itself can undergo further oxidation or reduction reactions under certain conditions, which may lead to additional modifications or degradation products .
Mechanism of Action

Mechanism of Action
The mechanism by which 8,5'-cyclo-damp exerts its effects primarily involves its role as a DNA lesion:

  • Interference with Replication: When DNA polymerases encounter this lesion during replication, they may insert incorrect bases opposite the cyclopurine structure, leading to mutations.
  • Stability as a Marker: These compounds serve as stable markers for oxidative DNA damage, allowing researchers to study the extent and impact of oxidative stress on cellular DNA .
  • Impact on Cellular Processes: The presence of such lesions can trigger cellular stress responses and influence pathways related to apoptosis and cell cycle regulation.
Physical and Chemical Properties Analysis

Properties Overview
The physical and chemical properties of 8,5'-cyclo-damp are crucial for understanding its behavior in biological systems:

  • Solubility: Generally soluble in polar solvents like water and dimethyl sulfoxide.
  • Stability: Exhibits stability under physiological conditions but may degrade under extreme oxidative environments.
  • Spectroscopic Characteristics: Characterized by specific absorbance peaks in UV-visible spectroscopy due to its unique chromophore associated with the purine base.

These properties influence how 8,5'-cyclo-damp interacts with other biomolecules and its detection in biological samples .

Applications

Scientific Applications
8,5'-Cyclo-damp has several significant applications in research:

  1. Biomarker for Oxidative Stress: It is used as a biomarker in studies investigating oxidative damage in various diseases, including cancer.
  2. Research Tool for DNA Repair Mechanisms: Understanding how cells respond to these lesions aids in elucidating DNA repair pathways.
  3. Drug Development Research: Insights into how these compounds affect cellular processes can inform drug development strategies aimed at targeting oxidative stress-related diseases.
Introduction to 8,5'-Cyclopurine-2'-Deoxynucleosides (8,5'-Cyclo-damp)

Definition and Structural Characterization of 8,5'-Cyclo-deoxyadenosine

8,5'-Cyclo-2'-deoxyadenosine (commonly abbreviated as cyclo-deoxyadenosine or cyclo-dA) is an oxidatively modified purine nucleoside characterized by an intramolecular carbon-carbon bond between the C8 position of the adenine base and the C5' position of the 2'-deoxyribose sugar (Figure 1). This covalent linkage creates a rigid bicyclic structure that fundamentally alters the molecule’s conformation compared to canonical deoxyadenosine [1] [5] [8]. The lesion exists as two stable diastereomers differentiated by the chiral center at C5': the 5'R and 5'S configurations. The 5'R diastereomer predominates in double-stranded DNA following oxidative damage, while the 5'S form is more prevalent in single-stranded contexts [5] [8].

Spectroscopic and computational analyses reveal profound conformational consequences of this covalent bridge:

  • Glycosidic Bond Orientation: The base is locked in a high anti conformation (χ ≈ 30°) due to steric constraints imposed by the C8-C5' bond, contrasting with the flexible anti range (≈ -100° to -150°) in undamaged deoxyadenosine [1] [8].
  • Sugar Puckering: The deoxyribose adopts an unusual O4'-exo (west) pseudorotation (P ≈ 280°-289°), a high-energy conformation rarely observed in B-DNA. This displaces the sugar moiety from the typical C2'-endo or C3'-endo configurations [1] [5].
  • Backbone Distortion: Molecular dynamics simulations demonstrate significant perturbations in backbone torsion angles (β, γ, δ), particularly at the lesion site and adjacent 3' nucleotides. This disrupts helical parameters, including increased base pair roll and decreased twist [1].
  • Base Pairing Capacity: While Watson-Crick hydrogen bonding with thymine is theoretically possible, the structural distortion lowers melting temperatures in oligonucleotide duplexes by 5-10°C and impedes stacking interactions with flanking bases [1] [5].

Table 1: Key Structural Parameters of 8,5'-Cyclo-deoxyadenosine Diastereomers

Structural Feature5'R Diastereomer5'S DiastereomerCanonical Deoxyadenosine
Glycosidic Bond Angle (χ)≈ 29.8° (high anti)≈ 27.4° (high anti)≈ -140° (anti)
Sugar PuckeringO4'-exo (P ≈ 289°)O4'-exo (P ≈ 280°)C2'-endo (B-DNA)
C8-C5' Bond Length1.58 Å (DFT calculation)1.58 Å (DFT calculation)N/A
Dipole Moment (aqueous)8.12 Debye7.98 Debye6.85 Debye
Dominant Formation ContextSingle-stranded DNADouble-stranded DNAN/A

Density Functional Theory (DFT) studies further elucidate electronic properties: both diastereomers exhibit increased dipole moments (≈8 Debye) compared to canonical deoxyadenosine (6.85 Debye), enhancing their interaction with polar environments and repair enzymes. Charge distribution analyses reveal diminished electron density at N7 and C8 of the purine ring, potentially altering protein recognition [8].

Historical Context and Discovery in Oxidative DNA Damage Research

The 8,5'-cyclopurines were first identified in the mid-20th century during investigations into the effects of ionizing radiation on DNA. Early studies noted the formation of unusual, acid-stable purine derivatives upon γ-irradiation of nucleosides and DNA, but structural characterization remained elusive due to analytical limitations [5] [6]. A breakthrough came in the 1980s when Dizdaroglu and colleagues employed gas chromatography-mass spectrometry (GC-MS) to definitively identify 8,5'-cyclo-2'-deoxyadenosine and 8,5'-cyclo-2'-deoxyguanosine in irradiated DNA, establishing their structures as tandem lesions combining base and sugar damage [5] [12].

Research interest waned during the 1990s with the ascendancy of 8-oxo-7,8-dihydro-2'-deoxyguanosine as the predominant biomarker for oxidative DNA damage. However, the landmark discovery by Brooks and colleagues in 2000 reignited focus on cyclo-deoxyadenosine. They demonstrated that this lesion is a specific substrate for nucleotide excision repair, unlike most oxidative lesions repaired by base excision repair [6]. This finding provided a crucial mechanistic link to neurodegeneration in xeroderma pigmentosum patients (lacking functional nucleotide excision repair), as ultraviolet light-induced cyclobutane pyrimidine dimbers cannot explain neuronal damage (UV light doesn’t penetrate the brain). Brooks’ synthesis of site-specifically modified oligonucleotides containing 5'S-cyclo-deoxyadenosine enabled functional studies showing it blocks transcription in mammalian cells [6].

Key advancements in the 21st century include:

  • Improved Synthesis: Cadet and Romieu developed more efficient synthetic routes (>9 steps, ≈30% yield) for both diastereomers, enabling biochemical and structural studies [1] [8].
  • Detection Advances: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods achieved attomole sensitivity, allowing quantification in tissues. This revealed endogenous accumulation in mammalian organs [2] [5].
  • Structural Biology: Nuclear magnetic resonance (NMR) solution structures of DNA duplexes containing cyclo-deoxyadenosine provided atomic-level insights into helical distortions [1].
  • Biological Relevance Expansion: Beyond xeroderma pigmentosum, accumulation was documented in aging tissues, inflammatory bowel disease, and neurodegenerative conditions, implicating cyclo-deoxyadenosine in broader pathophysiology [2] [3] [5].

Biological Relevance: Role in Genomic Instability and Disease Pathogenesis

Repair Mechanisms and Genomic Instability

8,5'-Cyclo-deoxyadenosine is a potent block to DNA metabolism due to its bulky, conformationally constrained structure. Unlike most oxidative lesions, it is not repaired by base excision repair pathways. Its primary repair mechanism is nucleotide excision repair, which recognizes the helical distortion rather than a specific chemical group [5] [6]. Evidence supporting this includes:

  • In vitro assays with mammalian cell extracts show efficient excision of cyclo-deoxyadenosine-containing oligonucleotides by nucleotide excision repair factors, while base excision repair glycosylases (e.g., OGG1, NTH1) show no activity [6].
  • Nucleotide excision repair-deficient cells (e.g., XPA, XPC) exhibit >40-fold reduced repair capacity and accumulate endogenous cyclo-deoxyadenosine lesions [5] [6].
  • Both 5'R and 5'S diastereomers are nucleotide excision repair substrates, though the 5'S form is excised slightly more efficiently in human systems [5] [8].

Failure to repair cyclo-deoxyadenosine has severe consequences for genomic stability:

  • Replication Blockage: The lesion strongly inhibits replicative DNA polymerases. Klenow fragment (exo-) incorporates dATP or dTTP opposite cyclo-deoxyadenosine with >90% reduced efficiency, causing replication fork stalling [1] [19].
  • Transcriptional Arrest: RNA polymerase II is blocked by cyclo-deoxyadenosine in the transcribed strand, reducing gene expression by >80% in reporter assays. This disrupts cellular homeostasis and activates p53-dependent stress responses [6] [15].
  • Mutagenicity: Bypass polymerases (e.g., Pol η) can incorporate nucleotides opposite the lesion, but with high error rates. In vitro studies indicate predominant misincorporation of dATP opposite 5'S-cyclo-deoxyadenosine, potentially leading to A→T transversions [16] [19].
  • Double-Strand Break Induction: Collapsed replication forks at unrepaired cyclo-deoxyadenosine sites trigger homologous recombination and non-homologous end joining, increasing genomic rearrangement frequencies [5] [7].

Disease Associations and Pathogenic Significance

Accumulation of cyclo-deoxyadenosine contributes to human diseases characterized by oxidative stress and defective DNA repair:

Table 2: Disease Associations of 8,5'-Cyclo-deoxyadenosine Accumulation

Disease ContextKey FindingsMechanistic ImplicationsSource
Xeroderma Pigmentosum (XP)↑ 10-50 fold in brain tissue of XPA−/− mice vs wild-type; ↑ in human XP neuronsUnrepaired endogenous lesion disrupts transcription of neuronal survival genes [5] [6]
Aging↑ 2-3 fold in liver, kidney, brain of old vs young mice; Tissue-specific (liver > kidney > brain)Overwhelms nucleotide excision repair capacity; Contributes to age-related functional decline [2]
Inflammatory Bowel Disease (IBD)↑ 4-6 fold in colon biopsies vs controls; Correlates with ↑ 8-oxo-dG and iNOS expressionInflammation-derived •OH radicals generate lesions; Promotes colorectal carcinogenesis [3]
Cockayne SyndromeDetected in CSB-deficient cells; Co-occurrence with XP accelerates neurodegenerationDefective transcription-coupled nucleotide excision repair permits accumulation [5] [21]
Familial Mediterranean FeverAssociated with oxidative stress markers; MEFV mutations may impair repairChronic inflammation drives lesion formation [5]
  • Neurodegeneration in DNA Repair Disorders: Cyclo-deoxyadenosine is a prime candidate for causing neuronal death in xeroderma pigmentosum and Cockayne syndrome. Its accumulation in nucleotide excision repair-deficient neurons correlates with regions of neurodegeneration. The lesion’s ability to block RNA polymerase II compromises transcription of long neuronal genes, inducing chronic oxidative stress and apoptosis [5] [6] [21].
  • Aging and Tissue Homeostasis: Age-dependent accumulation occurs in multiple mouse tissues (liver > kidney > brain), reflecting diminished nucleotide excision repair efficiency and increased oxidative stress with age. Progeroid mouse models (e.g., Ercc1−/−) show exaggerated accumulation, linking cyclo-deoxyadenosine to accelerated aging phenotypes [2].
  • Inflammation-Driven Carcinogenesis: Elevated cyclo-deoxyadenosine levels in inflammatory bowel disease patients' colon biopsies correlate with inducible nitric oxide synthase expression. This implicates inflammation-generated reactive oxygen/nitrogen species in lesion formation. Persistence promotes mutations in oncogenes (e.g., KRAS) and tumor suppressors (e.g., TP53), explaining increased colorectal cancer risk in chronic colitis [3] [5].
  • Genomic Instability in Cancer: While not directly mutagenic at the site of the lesion, cyclo-deoxyadenosine-induced replication stress fosters chromosomal instability—a hallmark of gliomas, ovarian cancers, and other malignancies. This manifests as aneuploidy, chromosomal translocations, and gene amplifications via micronucleus formation and chromothripsis [7] [12].

Properties

CAS Number

100217-00-3

Product Name

8,5'-Cyclo-damp

IUPAC Name

(7-amino-13-hydroxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-11-yl) dihydrogen phosphate

Molecular Formula

C10H12N5O6P

Molecular Weight

329.21 g/mol

InChI

InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15-4-1-3(16)6(20-4)7(10(15)14-5)21-22(17,18)19/h2-4,6-7,16H,1H2,(H2,11,12,13)(H2,17,18,19)

InChI Key

CFRPMSDTAMOMAA-UHFFFAOYSA-N

SMILES

C1C(C2C(C3=NC4=C(N=CN=C4N3C1O2)N)OP(=O)(O)O)O

Synonyms

8,5'-cyclo(deoxyadenosine 5'-monophosphate)
8,5'-cyclo-dAMP

Canonical SMILES

C1C(C2C(C3=NC4=C(N=CN=C4N3C1O2)N)OP(=O)(O)O)O

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